1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea
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Overview
Description
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea is a compound that features a thiazole ring, a piperidine ring, and a urea moiety. Thiazole rings are known for their aromaticity and biological activity, while piperidine rings are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and phase transfer agents may also be employed to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-ylmethyl)-3-(thiazol-2-yl)urea: Similar structure but with different substitution patterns.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Piperidine derivatives: Compounds containing the piperidine ring with different functional groups
Uniqueness
1-Methyl-3-(2-(piperidin-1-yl)thiazol-4-yl)urea is unique due to its specific combination of thiazole, piperidine, and urea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N4OS |
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Molecular Weight |
240.33 g/mol |
IUPAC Name |
1-methyl-3-(2-piperidin-1-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C10H16N4OS/c1-11-9(15)12-8-7-16-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,15) |
InChI Key |
YBVQPTSDNJMRNF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CSC(=N1)N2CCCCC2 |
Origin of Product |
United States |
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